molecular formula C8H13NO5 B8121734 2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline

2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline

Cat. No.: B8121734
M. Wt: 203.19 g/mol
InChI Key: PDBSWNMXMILYCQ-PVFLNQBWSA-N
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Description

2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline is a synthetic compound that belongs to the class of oxazolines It is structurally derived from glucose and features a unique oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline typically involves the condensation of glucose derivatives with appropriate reagents to form the oxazoline ring. One common method involves the reaction of 2-acetamido-2-deoxy-D-glucose with methylamine under acidic conditions to yield the desired oxazoline compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the oxazoline ring without unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The oxazoline ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the oxazoline ring.

Scientific Research Applications

2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycosidases by mimicking the transition state of the enzymatic reaction . This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s oxazoline ring plays a crucial role in its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of 2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline.

    N-Acetylglucosamine: Structurally similar but lacks the oxazoline ring.

    Oxazoles: Compounds with a similar ring structure but different functional groups.

Uniqueness

2-Methyl-(1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline is unique due to its combination of a glucose-derived backbone and an oxazoline ring This structure imparts specific chemical reactivity and biological activity that distinguishes it from other related compounds

Properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-9-5-7(12)6(11)4(2-10)14-8(5)13-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBSWNMXMILYCQ-PVFLNQBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(C(C(OC2O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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